![molecular formula C19H20Se B14568324 [(7-Phenylhept-2-yn-4-yl)selanyl]benzene CAS No. 61713-49-3](/img/structure/B14568324.png)
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene is an organic compound characterized by the presence of a selenium atom bonded to a phenylheptynyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Phenylhept-2-yn-4-yl)selanyl]benzene typically involves the formation of the phenylheptynyl group followed by the introduction of the selenium atom. One common method is the coupling of a phenylacetylene derivative with a heptynyl halide under palladium-catalyzed conditions. The resulting intermediate can then be reacted with a selenium reagent, such as selenium dioxide, to introduce the selenium atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylheptynyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenylheptynyl derivatives depending on the reagent used.
Scientific Research Applications
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antioxidant properties and as a precursor for selenium-based drugs.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of [(7-Phenylhept-2-yn-4-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The phenylheptynyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene can be compared with other selenium-containing compounds, such as:
Selenophenes: Contain a selenium atom within a five-membered ring structure.
Selenides: Simple selenium-containing compounds with two organic groups bonded to selenium.
Selenoxides: Oxidized derivatives of selenides with a selenium-oxygen double bond.
Properties
CAS No. |
61713-49-3 |
|---|---|
Molecular Formula |
C19H20Se |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
7-phenylhept-2-yn-4-ylselanylbenzene |
InChI |
InChI=1S/C19H20Se/c1-2-10-18(20-19-14-7-4-8-15-19)16-9-13-17-11-5-3-6-12-17/h3-8,11-12,14-15,18H,9,13,16H2,1H3 |
InChI Key |
PDCNCFLRVYEZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


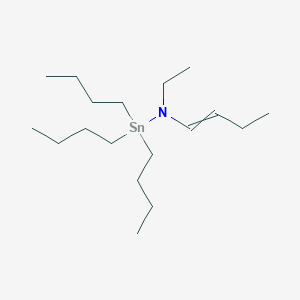
![2-Phenyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14568255.png)
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, iodide](/img/structure/B14568257.png)
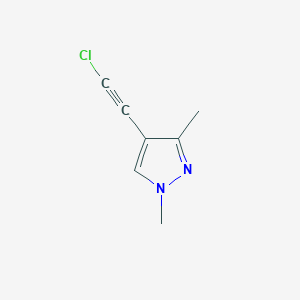
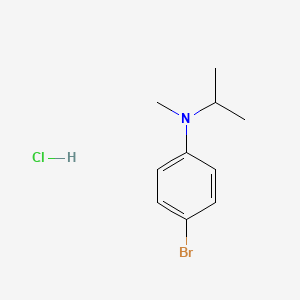
![(Morpholin-4-yl)[3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanone](/img/structure/B14568270.png)
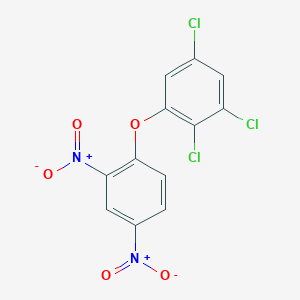
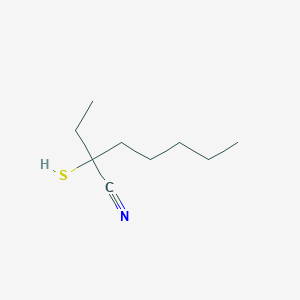
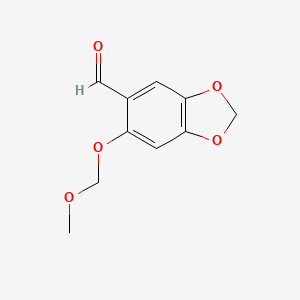
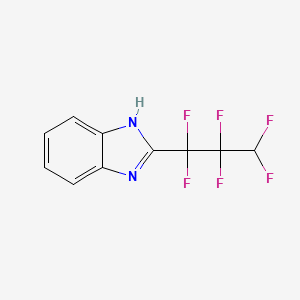
silane](/img/structure/B14568302.png)
![[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine](/img/structure/B14568308.png)

![Acetamide, N-[4'-[[(4-methylphenyl)sulfonyl]amino][1,1'-biphenyl]-4-yl]-](/img/structure/B14568314.png)
